molecular formula C20H14BrN5O2S B12207917 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B12207917
M. Wt: 468.3 g/mol
InChI Key: ZQYPJEIHDNMGLY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the benzylsulfanyl group: This step might involve nucleophilic substitution reactions using benzyl thiol or its derivatives.

    Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final coupling: The final step involves coupling the oxadiazole and pyrimidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-5-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    2-(benzylsulfanyl)-5-bromo-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide: Similar structure with a methyl group on the oxadiazole ring.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the benzylsulfanyl group can impart distinct properties compared to its analogs.

Properties

Molecular Formula

C20H14BrN5O2S

Molecular Weight

468.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14BrN5O2S/c21-15-11-22-20(29-12-13-7-3-1-4-8-13)23-17(15)19(27)24-18-16(25-28-26-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,24,26,27)

InChI Key

ZQYPJEIHDNMGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NON=C3C4=CC=CC=C4)Br

Origin of Product

United States

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